Tetrahydrocortisone 3-Glucuronide

Catalog No.
S929519
CAS No.
26312-91-4
M.F
C27H40O11
M. Wt
540.606
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrocortisone 3-Glucuronide

CAS Number

26312-91-4

Product Name

Tetrahydrocortisone 3-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C27H40O11

Molecular Weight

540.606

InChI

InChI=1S/C27H40O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-15,18-22,24,28,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13-,14+,15+,18-,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1

InChI Key

QUOCEDQXFGCYTL-WPIYVXEUSA-N

SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

β-D- Glucopyranosiduronic acid 17,21-dihydroxy-11,20-dioxo-5β-pregnan-3α-yl; β-D-Glucosiduronic acid, 17,21-dihydroxy-11,20-dioxo-5β-pregnan-3α-yl;3α-(β-D-Glucopyranuronosyloxy)-17,21-dihydroxy-5β-pregnane-11,20-dione;Pregnane β-D-Glucopyranosidur

Tetrahydrocortisone 3-Glucuronide is a metabolite derived from the steroid hormone tetrahydrocortisone, which is itself a reduced form of cortisol. This compound plays a significant role in the metabolism of corticosteroids, particularly in the context of glucuronidation, a process that enhances the solubility of hydrophobic compounds for excretion via urine. Tetrahydrocortisone 3-Glucuronide is characterized by its glucuronic acid moiety, which is conjugated at the 3-position of the tetrahydrocortisone structure. The chemical formula for Tetrahydrocortisone 3-Glucuronide is C27H42O11, and it has a molecular weight of approximately 542.62 g/mol .

Primarily involving hydrolysis and enzymatic transformations. The glucuronide bond can be cleaved by β-glucuronidase enzymes, releasing tetrahydrocortisone and glucuronic acid. This reaction is crucial in the urinary excretion of steroid metabolites and can be influenced by factors such as the presence of endogenous inhibitors .

Additionally, tetrahydrocortisone can be further metabolized through oxidation processes to yield other metabolites, including tetrahydrocortisol and allo-tetrahydrocortisol, which are also significant in clinical assessments of adrenal function .

The synthesis of Tetrahydrocortisone 3-Glucuronide typically involves enzymatic glucuronidation reactions where glucuronic acid is transferred to tetrahydrocortisone. This reaction can be catalyzed by various UDP-glucuronosyltransferases found in liver tissues. In laboratory settings, synthetic pathways may also utilize chemical methods to achieve glucuronidation under controlled conditions using reagents such as uridine diphosphate-glucuronic acid .

Tetrahydrocortisone 3-Glucuronide is primarily used in clinical biochemistry for:

  • Assessment of Adrenal Function: It serves as a marker for cortisol metabolism.
  • Pharmacokinetics Studies: Understanding how drugs are metabolized through glucuronidation pathways.
  • Biomarker Research: Investigating conditions such as Cushing's syndrome or adrenal insufficiency by measuring urinary excretion levels.

Its role in drug metabolism also highlights its importance in pharmacology, particularly concerning drug interactions that may affect glucuronidation processes .

Tetrahydrocortisone 3-Glucuronide shares structural similarities with several other steroid metabolites. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
CortisolC21H30O5Primary stress hormone; precursor to tetrahydrocortisone
TetrahydrocortisolC21H30O4Active form involved in stress response
Allo-tetrahydrocortisolC21H30O4Isomeric form with distinct biological effects
Tetrahydrocortisol GlucuronideC27H40O11Similar glucuronide form with different position of attachment

Uniqueness: Tetrahydrocortisone 3-Glucuronide is unique due to its specific conjugation at the 3-position, which differentiates it from other metabolites like tetrahydrocortisol and its glucuronides. This specificity influences its role in metabolic pathways and its utility as a biomarker for adrenal function assessment .

XLogP3

0.8

Dates

Modify: 2024-02-18

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